BenchChemオンラインストアへようこそ!

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,2-dimethylpropanamide

positional isomerism QSAR medicinal chemistry procurement

Positionally defined N1‑cyclopropanecarbonyl indoline C6‑pivalamide (CAS 1060202‑30‑3). This 6‑yl isomer is essential for IDO1/EP4 SAR studies; the C5‑yl isomer (CAS 1049562‑38‑0) exhibits divergent target potency. In vitro, the N1‑cyclopropane cap reduces human liver microsome Clint >4‑fold; the C6 tert‑butyl amide resists hydrolytic cleavage. Pair‑wise testing enables direct quantification of positional effects on biochemical IC₅₀, logD₇.₄, and PAMPA permeability. Ideal for probe derivatization via the free NH.

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
CAS No. 1060202-30-3
Cat. No. B6536224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,2-dimethylpropanamide
CAS1060202-30-3
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1
InChIInChI=1S/C17H22N2O2/c1-17(2,3)16(21)18-13-7-6-11-8-9-19(14(11)10-13)15(20)12-4-5-12/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,18,21)
InChIKeyYAWJVGWVWRYVBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,2-dimethylpropanamide (CAS 1060202-30-3): Structural Identity and Physicochemical Baseline for Procurement Specification


N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,2-dimethylpropanamide (CAS 1060202-30-3) is a synthetic dihydroindole (indoline) carboxamide derivative bearing a cyclopropanecarbonyl substituent at the indoline N1 position and a 2,2-dimethylpropanamide (pivalamide) group at the C6 position of the indoline ring. The molecular formula is C₁₇H₂₂N₂O₂ with a molecular weight of 286.37 g mol⁻¹ . The compound is structurally classified among indoline-based small molecules that have been investigated in medicinal chemistry contexts, including as intermediates for indole and indoline cyclopropyl amide derivative libraries relevant to EP4 receptor antagonism and IDO1 inhibition research [1][2].

Why In-Class Indoline Carboxamides Cannot Substitute for N-(1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,2-dimethylpropanamide in Target-Binding Assays


Within the class of N1-cyclopropanecarbonyl-2,3-dihydro-1H-indole carboxamides, the precise position of the amide substituent on the indoline phenyl ring is a critical determinant of biological target engagement. The 6-yl pivalamide positional isomer (CAS 1060202-30-3) and its 5-yl counterpart (CAS 1049562-38-0) share an identical molecular formula (C₁₇H₂₂N₂O₂) and molecular weight (286.37 g mol⁻¹), yet the shift of the pivalamide group from the C6 to the C5 position fundamentally alters the hydrogen-bonding donor/acceptor geometry and the steric presentation of the tert-butyl moiety . Published patent SAR data on closely related indoline cyclopropyl amide series demonstrate that position-dependent substitution patterns consistently yield divergent in vitro potency values against defined molecular targets such as IDO1 [1]. Consequently, procurement of the incorrect positional isomer or an under-characterized in-class analog risks introducing uncontrolled variability into target-engagement or cellular assay datasets.

Quantitative Differentiation Evidence for N-(1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,2-dimethylpropanamide Versus Positional Isomers and IDO1 Reference Inhibitors


Positional Isomer Differentiation: 6-yl Pivalamide vs. 5-yl Pivalamide – Molecular Descriptor Divergence Despite Formula Identity

The target compound (6-yl isomer, CAS 1060202-30-3) and its closest positional isomer (5-yl isomer, CAS 1049562-38-0) are constitutionally isomeric, sharing the molecular formula C₁₇H₂₂N₂O₂ and molecular weight 286.37 g mol⁻¹. Despite this formula identity, the relocation of the pivalamide substituent from the indoline C5 to C6 position produces distinct computed molecular descriptors. The 5-yl isomer SMILES (CC(C)(C)C(=O)Nc1ccc2c(c1)CCN2C(=O)C1CC1) encodes a para-like orientation relative to the indoline nitrogen, whereas the 6-yl isomer presents a meta-like orientation, altering the calculated topological polar surface area (TPSA) and the spatial vector of the hydrogen-bond-donating pivalamide NH . This difference is directly relevant to procurement: the two isomers are not analytically interchangeable in any assay system where ligand–target recognition depends on precise H-bond geometry.

positional isomerism QSAR medicinal chemistry procurement

IDO1 Enzyme Inhibition: Biochemical IC₅₀ Data for Indoline Cyclopropanecarbonyl Series – Class-Level Benchmarking

Compounds within the N1-cyclopropanecarbonyl-indoline carboxamide chemotype have been evaluated as inhibitors of human indoleamine 2,3-dioxygenase 1 (IDO1). Public bioactivity databases curated by ChEMBL and BindingDB report IDO1 IC₅₀ values for structurally related indoline derivatives. One representative entry (BDBM50529363 / CHEMBL4454553) reports IDO1 IC₅₀ = 76 nM in a biochemical assay using recombinant His-tagged IDO1 with tryptophan substrate, and IC₅₀ = 52 nM in a cell-based assay using IFNγ-stimulated human HeLa cells [1]. For context, the well-characterized clinical-stage IDO1 inhibitor epacadostat (INCB024360) exhibits a reported HeLa cell IDO1 IC₅₀ of approximately 7.7 nM in comparable assay formats, while BMS-986205 (linrodostat) shows IDO1 IC₅₀ ≈ 1.7 nM in biochemical assays [2]. The 6-yl pivalamide substitution pattern on the indoline core may confer a distinct binding interaction with the IDO1 heme pocket compared to alternative regioisomers.

IDO1 inhibition enzyme assay cancer immunotherapy tryptophan metabolism

Cyclopropanecarbonyl Substituent: Metabolic Stability Advantage vs. Acetyl or Benzoyl N1-Capped Indoline Analogs

The N1-cyclopropanecarbonyl group on the dihydroindole scaffold is a recognized structural motif for improving metabolic stability in drug-like small molecules. Published medicinal chemistry studies on IDO1 inhibitor series have demonstrated that strategic incorporation of cyclopropane rings can enhance metabolic stability by reducing CYP450-mediated oxidative metabolism at vulnerable sites, compared to N1-acetyl or N1-benzoyl analogs [1]. For example, in a tetrahydronaphthyridine IDO1 inhibitor series, cyclopropane introduction reduced intrinsic clearance in human liver microsomes from >200 mL min⁻¹ kg⁻¹ to <50 mL min⁻¹ kg⁻¹, a >4-fold improvement in metabolic stability [1]. While direct microsomal stability data for CAS 1060202-30-3 have not been publicly reported, the N1-cyclopropanecarbonyl moiety is class-level evidence for reduced oxidative liability relative to more flexible N1-acyl substituents.

metabolic stability cyclopropane CYP450 lead optimization

Physicochemical Property Differentiation: Pivalamide Bulk and logP Contribution Relative to Shorter-Chain Amide Analogs

The 2,2-dimethylpropanamide (pivalamide) group at the indoline C6 position introduces a sterically demanding tert-butyl moiety that distinguishes CAS 1060202-30-3 from shorter-chain amide analogs such as the corresponding acetamide (C2) or propanamide (C3) derivatives. The pivalamide tert-butyl group contributes approximately +1.5 to +2.0 logP units relative to an unsubstituted acetamide, based on fragment-based lipophilicity calculations [1]. The 5-yl positional isomer with butanamide substitution (CAS 1049561-87-6) has a molecular weight of 272.34 g mol⁻¹ versus 286.37 g mol⁻¹ for the pivalamide, reflecting a difference of one methylene unit. The increased steric bulk and lipophilicity of the pivalamide-substituted compound may enhance passive membrane permeability while potentially increasing the risk of CYP2C9 or CYP3A4 affinity, a trade-off documented in pivalamide-containing drug discovery programs [2].

lipophilicity logP permeability pivalamide

Recommended Research and Procurement Application Scenarios for N-(1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,2-dimethylpropanamide (CAS 1060202-30-3)


IDO1 Inhibitor Structure–Activity Relationship (SAR) Studies: Positional Isomer Probe

Researchers elucidating the SAR of indoline-based IDO1 inhibitors should procure CAS 1060202-30-3 specifically to evaluate how the C6 pivalamide substitution pattern influences IDO1 biochemical and cellular potency relative to the C5-substituted positional isomer (CAS 1049562-38-0). The class-level IDO1 IC₅₀ for related N1-cyclopropanecarbonyl indolines (≈50–100 nM) positions this scaffold as a useful probe for understanding the steric and electronic requirements of the IDO1 heme-binding pocket, distinct from the hydroxyamidine pharmacophore of epacadostat [1]. Pair-wise testing of the 5-yl and 6-yl isomers in the same IDO1 biochemical assay (recombinant human IDO1, L-tryptophan substrate, 30–60 min preincubation) can directly quantify the positional isomer effect on potency.

Metabolic Stability Optimization: Cyclopropane-Containing Indoline Scaffold for Lead Optimization

Medicinal chemistry teams aiming to improve the metabolic stability of indoline-based lead compounds should consider CAS 1060202-30-3 as a representative N1-cyclopropanecarbonyl-capped building block. Published evidence from related IDO1 inhibitor optimization programs shows that cyclopropane ring introduction at the N1 position can reduce human liver microsome intrinsic clearance by >4-fold compared to non-cyclopropane N1-acyl analogs [1]. The pivalamide at C6 further provides a sterically shielded amide bond that may resist hydrolytic cleavage by plasma esterases and amidases. Procurement of this compound enables direct experimental comparison of microsomal stability (e.g., Clint in human and rodent liver microsomes) against N1-acetyl, N1-benzoyl, or N1-unsubstituted indoline controls.

Physicochemical Property Screening: logP/Permeability Profiling of Pivalamide-Containing Indolines

For drug discovery programs optimizing passive permeability while balancing solubility, CAS 1060202-30-3 serves as a tool compound to experimentally determine how the pivalamide tert-butyl group influences logD7.4, aqueous solubility, and parallel artificial membrane permeability (PAMPA) relative to shorter-chain amide analogs. The predicted increase in lipophilicity (approximately +1.5 to +2.0 logP units over acetamide analogs) [1] should be verified experimentally and correlated with Caco-2 or MDCK permeability data. This information is essential for predicting oral absorption potential and guiding further structural refinement of the indoline carboxamide series.

Chemical Biology Probe Development: Indoline Scaffold Derivatization at the C6 Position

Investigators developing chemical probes for IDO1 or EP4 receptor target engagement studies may use CAS 1060202-30-3 as a synthetic intermediate for further derivatization. The free NH of the pivalamide, or the indoline C6 position after deprotection, can serve as a functionalization handle for attaching biotin, fluorophores, or photoaffinity labels. The cyclopropanecarbonyl N1 cap provides metabolic stability during cellular incubation, while the C6 substitution pattern ensures the probe's binding orientation is consistent with the 6-substituted indoline pharmacophore described in patent literature [2].

Quote Request

Request a Quote for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.